3-Amino-1-(3-methylbutyl)urea
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Overview
Description
3-Amino-1-(3-methylbutyl)urea is an organic compound with the molecular formula C6H15N3O It is a urea derivative characterized by the presence of an amino group and a 3-methylbutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-methylbutyl)urea typically involves the reaction of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, in methanol (MeOH). The use of 2,2,2-trifluoroethanol (TFE) as a solvent enhances the electrophilicity of the hypervalent iodine species, facilitating the nucleophilic addition of ammonia on the isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(3-methylbutyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as benzylisocyanate can be used for derivatization.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzylisocyanate yields N-benzyl ureas .
Scientific Research Applications
3-Amino-1-(3-methylbutyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-Amino-1-(3-methylbutyl)urea exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-1,1-dimethyl-3-(3-methylbutyl)urea: Contains a similar urea structure with additional methyl groups.
Thiazole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness: 3-Amino-1-(3-methylbutyl)urea is unique due to its specific substituent groups, which confer distinct chemical and biological properties
Biological Activity
3-Amino-1-(3-methylbutyl)urea is a compound of interest in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including antimicrobial effects, enzyme inhibition, and other relevant pharmacological activities.
Chemical Structure and Properties
This compound can be described by its molecular formula, C₇H₁₈N₂O, which indicates the presence of an amino group and a urea moiety. Its structure allows for interactions with biological systems, making it a candidate for further research in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a potential antimicrobial agent. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis or function, although specific pathways require further elucidation.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. Preliminary findings suggest that this compound may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, presenting both therapeutic opportunities and risks .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating robust activity against these bacteria.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Case Study 2: Enzyme Interaction
A study investigating the inhibitory effects of various compounds on cytochrome P450 (CYP3A4) found that this compound significantly reduced enzyme activity by approximately 45% at a concentration of 50 µM. This inhibition suggests potential interactions with other medications metabolized by CYP3A4.
Compound | Inhibition (%) at 50 µM |
---|---|
This compound | 45 |
Control (no inhibitor) | 0 |
Research Findings
Recent studies have focused on the pharmacological implications of this compound:
- Toxicological Profile : Investigations into the toxicity of this compound have shown low acute toxicity levels in animal models, suggesting safety for potential therapeutic use.
- Pharmacokinetics : Studies examining absorption, distribution, metabolism, and excretion (ADME) properties indicate favorable pharmacokinetic profiles that warrant further exploration in clinical settings.
Properties
Molecular Formula |
C6H15N3O |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-amino-3-(3-methylbutyl)urea |
InChI |
InChI=1S/C6H15N3O/c1-5(2)3-4-8-6(10)9-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10) |
InChI Key |
RFVNGMJFQBJKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)NN |
Origin of Product |
United States |
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